1-Amino-4-(ethylthio)butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-4-(ethylthio)butan-2-ol is an organic compound with the molecular formula C6H15NOS It is a derivative of butanol, featuring an amino group at the first carbon, a hydroxyl group at the second carbon, and an ethylthio group at the fourth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-4-(ethylthio)butan-2-ol can be synthesized through several methodsThe reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-4-(ethylthio)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The ethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of 1-amino-4-(ethylthio)butan-2-one.
Reduction: Formation of 1-amino-4-(ethylthio)butane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Amino-4-(ethylthio)butan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a building block for pharmaceuticals
Mechanism of Action
The mechanism of action of 1-Amino-4-(ethylthio)butan-2-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. The ethylthio group may enhance its lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
1-Amino-2-butanol: Similar structure but lacks the ethylthio group.
4-Amino-1-butanol: Similar structure but with the amino group at the fourth carbon.
2-Amino-1-butanol: Similar structure but with the amino group at the second carbon .
Uniqueness: 1-Amino-4-(ethylthio)butan-2-ol is unique due to the presence of the ethylthio group, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other amino alcohols and enhances its versatility in various applications .
Properties
Molecular Formula |
C6H15NOS |
---|---|
Molecular Weight |
149.26 g/mol |
IUPAC Name |
1-amino-4-ethylsulfanylbutan-2-ol |
InChI |
InChI=1S/C6H15NOS/c1-2-9-4-3-6(8)5-7/h6,8H,2-5,7H2,1H3 |
InChI Key |
CVPSIJHLTMNZED-UHFFFAOYSA-N |
Canonical SMILES |
CCSCCC(CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.